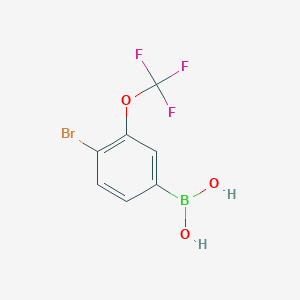

4-Bromo-3-(trifluoromethoxy)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C7H5BBrF3O3. It is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds .

Mecanismo De Acción

Target of Action

4-Bromo-3-(trifluoromethoxy)phenylboronic acid is a type of organoboron compound It’s known that organoboron compounds are generally used in suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of biologically active molecules .

Mode of Action

The mode of action of this compound is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a boron reagent, participating in the transmetalation step where it transfers its organic group to a metal catalyst .

Biochemical Pathways

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a variety of biologically active molecules, contributing to the development of new therapeutic agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . Additionally, the compound’s stability may be influenced by storage conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethoxy)phenylboronic acid typically involves the borylation of 4-bromo-3-(trifluoromethoxy)benzene. This can be achieved through various methods, including the use of palladium-catalyzed borylation reactions. One common approach is the reaction of 4-bromo-3-(trifluoromethoxy)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-(trifluoromethoxy)phenylboronic acid primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

4-Bromo-3-(trifluoromethoxy)phenylboronic acid has several applications in scientific research:

Comparación Con Compuestos Similares

4-Bromo-3-(trifluoromethoxy)phenylboronic acid can be compared with other similar compounds, such as:

3-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a trifluoromethyl group at the para position.

3-(Trifluoromethoxy)phenylboronic acid: Similar in structure but with the trifluoromethoxy group at the meta position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the resulting products .

Actividad Biológica

4-Bromo-3-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative known for its unique structural features and potential biological applications. This compound has garnered attention due to its antimicrobial properties and possible therapeutic uses in various fields, including medicine and agriculture.

The compound is characterized by the presence of a bromine atom and a trifluoromethoxy group, which significantly influence its chemical behavior and biological activity. The trifluoromethoxy group enhances lipophilicity, potentially improving the compound's ability to permeate biological membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound, particularly against various fungal and bacterial strains. The compound exhibits moderate antifungal activity against Candida albicans and Aspergillus niger, as well as antibacterial effects against Escherichia coli and Bacillus cereus.

Minimum Inhibitory Concentration (MIC) Values:

| Microorganism | MIC (µg/mL) | Comparative Agent (AN2690) |

|---|---|---|

| Candida albicans | 100 | 50 |

| Aspergillus niger | 75 | 30 |

| Escherichia coli | 50 | 25 |

| Bacillus cereus | 25 | 30 |

The MIC values indicate that this compound is more effective than AN2690 against certain strains, particularly Bacillus cereus, where it shows lower MIC values compared to the reference drug .

The antimicrobial mechanism of action is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to other boronic acid derivatives. This inhibition disrupts protein synthesis in microorganisms, leading to growth inhibition. Docking studies have suggested that the compound can bind effectively to the active site of LeuRS enzymes from various pathogens, indicating a potential for broad-spectrum antimicrobial activity .

Case Studies

- In Vitro Studies : A study conducted using agar diffusion methods demonstrated that at high concentrations (100 µg), the compound completely inhibited the growth of Candida albicans and Aspergillus niger, with zones of inhibition measuring 8 mm and 5 mm, respectively. This suggests that while the compound has moderate activity, higher concentrations are necessary for complete inhibition .

- Comparative Analysis : When compared to other antifungal agents like amphotericin B, this compound showed a promising profile with lower toxicity and higher selectivity towards fungal cells, making it a candidate for further development in antifungal therapies .

Propiedades

IUPAC Name |

[4-bromo-3-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O3/c9-5-2-1-4(8(13)14)3-6(5)15-7(10,11)12/h1-3,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBCGFUJDXXHOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)OC(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.